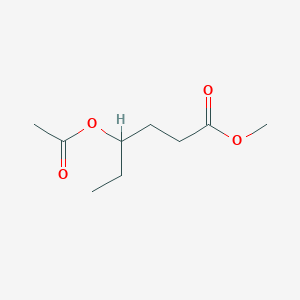
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is an organic compound that features a sulfonamide group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate typically involves the esterification of 4-(4-aminobenzene-1-sulfonyl)benzoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 4-(4-nitrobenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-hydroxybenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-methylbenzene-1-sulfonyl)benzoate
Uniqueness
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its analogs. This feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
116091-39-5 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(4-aminophenyl)sulfonylbenzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11(2)21-16(18)12-3-7-14(8-4-12)22(19,20)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3 |
Clave InChI |
PYLGRKBQIIUPPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




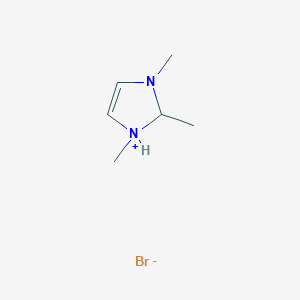
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
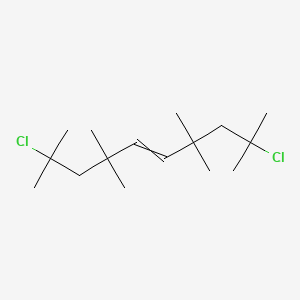

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
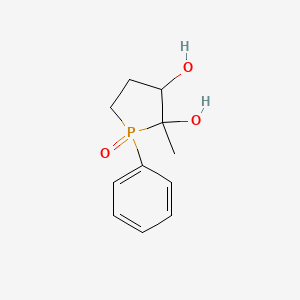
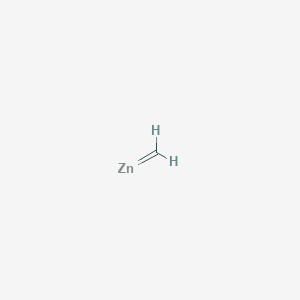
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

